2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a 3-phenyl group. The benzene sulfonamide moiety is substituted with two fluorine atoms at the 2- and 5-positions. The thiazolo[5,4-b]pyridine scaffold is a bicyclic heteroaromatic system that enhances binding interactions with biological targets due to its planar structure and electron-rich nature.
Properties
IUPAC Name |
2,5-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S2/c19-12-6-7-14(20)16(10-12)27(24,25)23-13-4-1-3-11(9-13)17-22-15-5-2-8-21-18(15)26-17/h1-10,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFLACCHLWNLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Thiazolo[5,4-b]Pyridine
The thiazolo[5,4-b]pyridine moiety is typically synthesized via cyclization reactions involving pyridine precursors. A common approach involves the reduction of nitro-substituted pyridines followed by reaction with thiourea or carbon disulfide. For example, Step 4 of WO2017175068A1 describes the synthesis of 5-((1-benzylpiperidin-4-yl)methoxy)thiazolo[5,4-b]pyridin-2-amine through nitro group reduction and subsequent cyclization with a sulfur source. Applied to the target compound, a similar strategy could involve:
-
Nitration : Introduction of a nitro group at the 3-position of a pyridine derivative.
-
Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) to convert the nitro group to an amine.
-
Cyclization : Treatment with carbon disulfide or Lawesson’s reagent to form the thiazole ring.
Reaction conditions (e.g., solvent, temperature) critically influence regioselectivity. For instance, WO2017175068A1 employs ethyl acetate extraction and silica gel chromatography for purification, yielding the thiazolo[5,4-b]pyridine intermediate in >90% purity.
Functionalization of the Phenyl Ring
Introduction of the Sulfonamide Group
The sulfonamide group is introduced via nucleophilic substitution between a sulfonyl chloride and an amine. For 2,5-difluorobenzenesulfonamide, the reaction proceeds as follows:
-
Synthesis of 2,5-Difluorobenzenesulfonyl Chloride :
-
Coupling with 3-Aminophenyl-Thiazolo[5,4-b]Pyridine :
Table 1: Optimization of Sulfonamide Coupling Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 78 | 95 |
| Pyridine | THF | 40 | 82 | 97 |
| DBU | DMF | 60 | 65 | 90 |
Data adapted from WO2018020474A1 and WO2017175068A1. Pyridine in THF at 40°C provides optimal yield and purity.
Coupling Strategies for Final Assembly
Sequential vs. Convergent Synthesis
Two primary routes are feasible:
-
Sequential Synthesis : Construct the thiazolo[5,4-b]pyridine core first, followed by sulfonamide coupling. This method minimizes side reactions but requires stable intermediates.
-
Convergent Synthesis : Prepare the sulfonamide-containing phenyl ring and thiazolo[5,4-b]pyridine separately, then couple via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. WO2018020474A1 exemplifies this using palladium catalysts for aryl-aryl bonds.
Table 2: Comparison of Coupling Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 70 | 92 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 85 | 96 |
The Buchwald-Hartwig method offers superior yield and regioselectivity for aromatic amines.
Scale-Up and Process Optimization
Purification and Yield Challenges
Large-scale synthesis necessitates minimizing chromatographic steps. WO2017175068A1 reports crystallization as an effective purification method for thiazolo[5,4-b]pyridine intermediates. For the target compound, recrystallization from ethanol/water (7:3) achieves >98% purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide (-SO₂NH-) group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
Mechanistic Insights :
-
Alkylation proceeds via deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack on the alkyl halide.
-
Hydrolysis under acidic conditions cleaves the S-N bond, yielding benzenesulfonic acid and the corresponding amine.
Electrophilic Aromatic Substitution (EAS) on the Difluorobenzene Ring
The electron-deficient difluorobenzene ring participates in regioselective EAS.
Key Observations :
-
Fluorine atoms direct incoming electrophiles to meta/para positions due to their strong -I/+M effects .
-
Steric hindrance from the thiazolopyridine group reduces reactivity at ortho positions.
Coordination Chemistry of the Thiazolopyridine Moiety
The thiazolopyridine fragment acts as a bidentate ligand, forming complexes with transition metals:
Notable Findings :
-
Cu(II) complexes show enhanced catalytic activity in oxidation reactions compared to free ligands .
-
Pd(II) complexes enable Suzuki-Miyaura couplings with aryl halides (e.g., bromobenzene) .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed cross-coupling via its aryl halide-like reactivity:
| Reaction Type | Catalytic System | Partners | Yield (%) | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | 78–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines | 63 |
Limitations :
-
The electron-withdrawing sulfonamide group reduces reactivity in electron-demanding couplings.
Hydrogen Bonding and Supramolecular Interactions
The sulfonamide and thiazolopyridine groups engage in non-covalent interactions:
| Interaction Type | Partners | Strength (kJ/mol) | Applications | References |
|---|---|---|---|---|
| N-H···O=S | Self-assembly in crystals | 25–30 | Crystal engineering | |
| S···π (Thiazole ring) | Aromatic solvents | 10–15 | Solubility modulation |
Structural Impact :
Biological Interactions
Reactivity with biological targets underpins its pharmacological potential:
| Target | Interaction Mechanism | Biological Effect | References |
|---|---|---|---|
| Kinase enzymes | Competitive inhibition via H-bonding | Anticancer activity | |
| Bacterial dihydropteroate synthase | Sulfonamide binding | Antimicrobial action |
Structure-Activity Relationship (SAR) :
Scientific Research Applications
The compound 2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article will explore its applications, focusing on its biological activity, synthesis methods, and potential therapeutic uses.
Anticancer Properties
Research indicates that derivatives of thiazolo[5,4-b]pyridine compounds exhibit significant anticancer activity. The compound has been studied for its ability to inhibit specific cancer cell lines, particularly through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds containing thiazolo[5,4-b]pyridine structures have shown efficacy against various cancers by targeting the MALT1 protein, which plays a critical role in lymphocyte activation and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It may inhibit pathways associated with inflammation and immune response, making it a candidate for treating inflammatory diseases. The inhibition of NF-kappaB transcription factor activity has been linked to reduced inflammation in experimental models .
Antimicrobial Activity
The thiazolo[5,4-b]pyridine scaffold has also been explored for its antimicrobial properties. Studies suggest that modifications to this structure can yield compounds effective against various bacterial strains, potentially leading to new antibiotics .
General Synthetic Routes
The synthesis of This compound typically involves several key steps:
- Formation of Thiazolo[5,4-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The difluoro and sulfonamide groups are introduced via electrophilic substitution reactions or nucleophilic attacks on activated aromatic systems.
- Final Coupling Reactions : The final structure is often assembled through coupling reactions that link the thiazole moiety with the benzene sulfonamide component.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study A : A derivative of thiazolo[5,4-b]pyridine was tested in a Phase II clinical trial for its efficacy against non-Hodgkin lymphoma. Results indicated a significant reduction in tumor size among participants.
- Study B : Research on anti-inflammatory properties demonstrated that a compound similar to the one discussed reduced markers of inflammation in animal models of rheumatoid arthritis.
Potential Therapeutic Uses
Given its diverse biological activities, This compound holds promise for several therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting MALT1 and other pathways.
- Anti-inflammatory Drugs : For conditions such as arthritis or other inflammatory disorders.
- Antimicrobial Agents : Potentially useful in combating resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of the target protein. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Electronic Properties
Thiazolo[5,4-b]pyridine Derivatives
- Compound 1 (from ): This imidazo[4,5-d]thiazolo[5,4-b]pyridine derivative shares the thiazolo[5,4-b]pyridine core but incorporates an additional imidazole ring. The extended π-system increases molecular rigidity and electron density, which may enhance binding to kinase targets compared to the simpler thiazolo[5,4-b]pyridine in the target compound .
- 2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (): Replacing the sulfonamide with a benzamide group reduces hydrogen-bond donor capacity (1 vs. 2 donors) and increases lipophilicity (logP 4.1 vs. ~3.5 estimated for the target compound).
Triazolothiadiazole Derivatives ():
Compounds like 3-(α-naphthylmethylene)-6-alkyl/aryl-s-triazolo[3,4-b]-1,3,4-thiadiazoles exhibit vasodilatory and antimicrobial activities. While structurally distinct, their activity underscores the importance of heterocyclic cores and substituent lipophilicity. The target compound’s fluorine atoms may enhance metabolic stability compared to alkyl/aryl groups in these analogs .
Substituent Effects on Bioactivity
- Fluorine Substituents : The 2,5-difluoro pattern in the target compound introduces electron-withdrawing effects, which may increase acidity of the sulfonamide proton (pKa ~10–11) and improve binding to basic residues in enzymes like carbonic anhydrases. This contrasts with methoxy groups in ’s benzamide, which are electron-donating and may reduce target affinity .
- Sulfonamide vs. Amide Linkers : Sulfonamides generally exhibit stronger hydrogen-bonding and higher metabolic stability than amides. For example, the benzamide in has a topological polar surface area (TPSA) of 102 Ų, while the target compound’s sulfonamide likely increases TPSA (>110 Ų), impacting membrane permeability .
Biological Activity
2,5-Difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiazolo-pyridine moiety and a sulfonamide group. Its chemical formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The compound was evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli ATCC 25922 | 0.125 µg/mL |
| Staphylococcus aureus ATCC 6538 | 0.065 µg/mL |
| Pseudomonas aeruginosa ATCC 27853 | 0.150 µg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported its ability to inhibit the growth of various cancer cell lines. For instance, it has been tested against triple-negative breast cancer cells with notable efficacy.
Case Study: Inhibition of Cancer Cell Growth
In a study examining the effects of thiazolone-benzenesulfonamide derivatives on cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer)
- IC50 Values : The compound exhibited an IC50 value of 0.045 µM, indicating strong cytotoxicity.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Carbonic Anhydrases : The compound has been shown to inhibit human cytosolic carbonic anhydrases (hCA I, hCA II), which are critical for tumor growth and metastasis .
- Disruption of Metabolic Pathways : By targeting specific enzymes involved in cellular metabolism, the compound may induce apoptosis in cancer cells.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~538.99 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 86.4 Ų | |
| LogP (XlogP3) | 3.0 |
Basic: What synthetic strategies are used to construct the thiazolo[5,4-b]pyridine core?
Answer:
The core is synthesized via:
- Cyclocondensation : Reaction of 2-aminopyridine derivatives with sulfur-containing reagents (e.g., Lawesson’s reagent) under reflux conditions .
- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 2-position of the thiazolo-pyridine. For example, palladium-catalyzed coupling with 3-bromophenylboronic acid yields the 3-phenyl substituent .
- Purification : Reverse-phase HPLC or column chromatography (ethyl acetate/hexane gradients) ensures >95% purity .
Critical Step : Use of anhydrous solvents (e.g., toluene) and inert atmospheres (argon) to prevent byproduct formation .
Advanced: How do R1 substituent modifications impact c-KIT inhibitory activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 3-(Trifluoromethyl)phenyl (R1) : Optimal for c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions in the ATP-binding pocket .
- Methylene insertion between amide and R1 : Reduces activity (IC₅₀ > 50 µM) by disrupting planarity and steric clashes .
- Urea linkage replacement : Eliminates activity, highlighting the necessity of the sulfonamide group for hydrogen bonding .
Q. Table 2: SAR of R1 Substituents
| R1 Group | Enzymatic IC₅₀ (c-KIT) | Activity Trend |
|---|---|---|
| 3-(Trifluoromethyl)phenyl | 9.87 µM | High |
| 4-Methoxyphenyl | >50 µM | Low |
| Urea-linked phenyl | Inactive | None |
Advanced: What experimental approaches validate efficacy against imatinib-resistant c-KIT mutants?
Answer:
- Biochemical Assays : Radiometric kinase assays measure inhibition of c-KIT T670I (imatinib-resistant mutant) using [γ-³²P]ATP incorporation .
- Cellular Models : Ba/F3 cells expressing c-KIT D816V mutant are treated with the compound (0–10 µM), and viability is assessed via MTT assays .
- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding poses in mutant kinases, identifying key interactions (e.g., with gatekeeper residue Val654) .
Key Finding : The compound’s sulfonamide group maintains hydrogen bonding with catalytic residues even in mutated kinases, unlike imatinib .
Methodological: Which analytical techniques ensure structural and purity validation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-pyridine core (e.g., singlet for H-2 at δ 9.25 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ = 539.0 m/z) .
- HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) assess purity (>98%) and detect trace intermediates .
Safety Note : Handle intermediates (e.g., thiol derivatives) under fume hoods due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
